![molecular formula C25H24Cl2N4OS B451409 N~1~-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B451409.png)
N~1~-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a triazole ring, and an adamantane structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorophenyl thiol with a suitable phenyl halide under basic conditions to form the chlorophenyl sulfanyl intermediate.
Introduction of the Triazole Ring: The intermediate is then reacted with a triazole precursor, such as 3-chloro-1H-1,2,4-triazole, under acidic or basic conditions to introduce the triazole ring.
Adamantane Carboxamide Formation: Finally, the triazole-containing intermediate is coupled with an adamantane carboxylic acid derivative under dehydrating conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N1-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring and adamantane structure contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of receptor-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazole-1-yl-methyl)pentane-3-ol
- 2-tert-Butyl-4-(4-chlorophenyl)-1-(1,2,4-triazol-1-yl)-2-butanol
- Acetamide, N-(4-chlorophenyl)-
Uniqueness
N~1~-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is unique due to its combination of a chlorophenyl sulfanyl group, a triazole ring, and an adamantane carboxamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C25H24Cl2N4OS |
|---|---|
Molekulargewicht |
499.5g/mol |
IUPAC-Name |
N-[2-(4-chlorophenyl)sulfanylphenyl]-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C25H24Cl2N4OS/c26-18-5-7-19(8-6-18)33-21-4-2-1-3-20(21)29-22(32)24-10-16-9-17(11-24)13-25(12-16,14-24)31-15-28-23(27)30-31/h1-8,15-17H,9-14H2,(H,29,32) |
InChI-Schlüssel |
RMSJCCSNICVIFD-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=CC=C5SC6=CC=C(C=C6)Cl |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=CC=C5SC6=CC=C(C=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


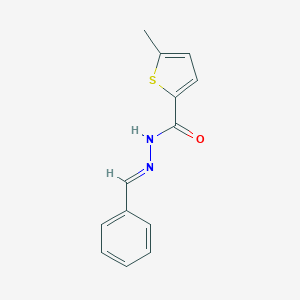
![N-(4-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B451328.png)
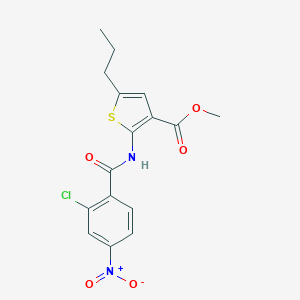
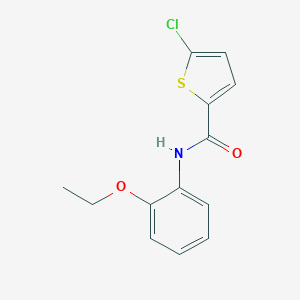
![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzamide](/img/structure/B451334.png)
![Methyl 2-[(2-iodobenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B451336.png)
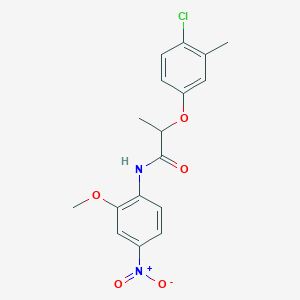
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,4-dinitrobenzamide](/img/structure/B451340.png)
![N-(3-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B451342.png)
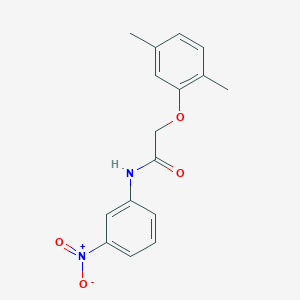
![4-fluoro-N-[4-(N-{3-nitro-4-methylbenzoyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B451345.png)
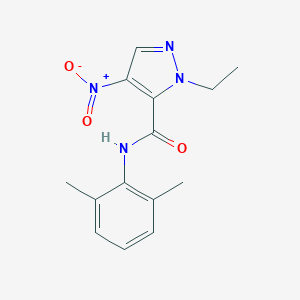
![5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE](/img/structure/B451348.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451350.png)
